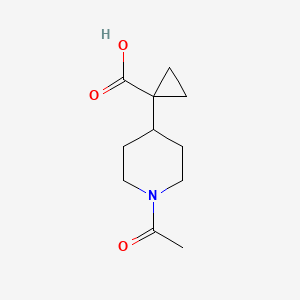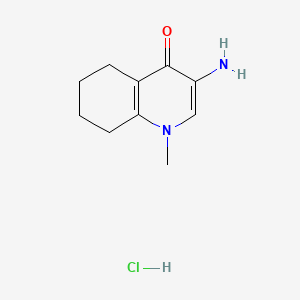![molecular formula C13H26N2O2 B13487044 tert-butyl N-[(2R)-2-amino-2-cyclohexylethyl]carbamate](/img/structure/B13487044.png)
tert-butyl N-[(2R)-2-amino-2-cyclohexylethyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-[(2R)-2-amino-2-cyclohexylethyl]carbamate: is a chemical compound that belongs to the class of carbamates. It is commonly used as a protecting group for amines in organic synthesis due to its stability and ease of removal under mild conditions . The compound is characterized by its tert-butyl group attached to a carbamate moiety, which is linked to a cyclohexyl group through an aminoethyl chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2R)-2-amino-2-cyclohexylethyl]carbamate typically involves the reaction of di-tert-butyl dicarbonate with the corresponding amine. The reaction is carried out in the presence of a base such as sodium azide, which facilitates the formation of the carbamate . The reaction conditions are generally mild, and the product is obtained in high yields.
Industrial Production Methods: In industrial settings, the production of tert-butyl carbamates often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: tert-butyl N-[(2R)-2-amino-2-cyclohexylethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted carbamates.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic chemistry, tert-butyl N-[(2R)-2-amino-2-cyclohexylethyl]carbamate is widely used as a protecting group for amines. It allows for selective reactions on other functional groups without affecting the amine .
Biology: The compound is used in the synthesis of peptides and proteins, where it protects amino groups during the coupling reactions .
Medicine: In medicinal chemistry, it is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) .
Industry: The compound finds applications in the production of agrochemicals, dyes, and polymers .
Wirkmechanismus
The mechanism of action of tert-butyl N-[(2R)-2-amino-2-cyclohexylethyl]carbamate involves the formation of a stable carbamate linkage that protects the amine group. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. The carbamate group can be cleaved under acidic conditions, releasing the free amine . The molecular targets and pathways involved include the stabilization of the amine group and prevention of nucleophilic attacks .
Vergleich Mit ähnlichen Verbindungen
- tert-butyl N-[(2R)-2-aminopropyl]carbamate
- tert-butyl [2-(2-aminoethoxy)ethyl]carbamate
- tert-butyl N-(2-aminoethyl)carbamate
Comparison: tert-butyl N-[(2R)-2-amino-2-cyclohexylethyl]carbamate is unique due to its cyclohexyl group, which provides additional steric hindrance and stability compared to other similar compounds. This makes it particularly useful in reactions where selective protection of the amine group is crucial .
Eigenschaften
Molekularformel |
C13H26N2O2 |
|---|---|
Molekulargewicht |
242.36 g/mol |
IUPAC-Name |
tert-butyl N-[(2R)-2-amino-2-cyclohexylethyl]carbamate |
InChI |
InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15-9-11(14)10-7-5-4-6-8-10/h10-11H,4-9,14H2,1-3H3,(H,15,16)/t11-/m0/s1 |
InChI-Schlüssel |
QDPJHDPETSIJBG-NSHDSACASA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)NC[C@@H](C1CCCCC1)N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC(C1CCCCC1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole](/img/structure/B13486963.png)













